molecular formula C17H11BrO2 B311532 1-Naphthyl 4-bromobenzoate

1-Naphthyl 4-bromobenzoate

Cat. No.: B311532
M. Wt: 327.2 g/mol
InChI Key: ISYRDJAKRUCTIJ-UHFFFAOYSA-N
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Description

1-Naphthyl 4-bromobenzoate is an aromatic ester derived from 4-bromobenzoic acid and 1-naphthol. The naphthyl group imparts significant steric bulk and lipophilicity, which may influence solubility, reactivity, and biological interactions compared to simpler aryl esters.

Properties

Molecular Formula

C17H11BrO2

Molecular Weight

327.2 g/mol

IUPAC Name

naphthalen-1-yl 4-bromobenzoate

InChI

InChI=1S/C17H11BrO2/c18-14-10-8-13(9-11-14)17(19)20-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H

InChI Key

ISYRDJAKRUCTIJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

1-Naphthyl 4-bromobenzoate belongs to a broader class of bromobenzoate esters. Key structural analogs include:

Compound R₁ Group R₂ Group Molecular Weight (g/mol) Key Applications
This compound 1-Naphthyl 4-Bromophenyl 331.18 (calculated) Hypothesized enzyme ligands, synthetic intermediates
Ethyl 4-bromobenzoate Ethyl 4-Bromophenyl 243.08 Hiyama cross-coupling
Isosorbide di-(4-bromobenzoate) Isosorbide 4-Bromophenyl 556.02 (calculated) Cholinesterase binding
N1-Phenylacetamidine 4-bromobenzoate N1-Phenylacetamidine 4-Bromophenyl 333.19 (calculated) Pharmaceutical intermediates

Key Observations :

  • Steric Effects : Bulkier substituents (e.g., naphthyl vs. ethyl) may hinder reactivity in cross-coupling reactions but improve selectivity in enzyme interactions .
Biochemical Studies
  • Molecular Docking : Bromine in isosorbide di-(4-bromobenzoate) forms critical van der Waals interactions with AChE, suggesting analogous bromobenzoates could serve as enzyme inhibitors .
  • Halogen Bonding : The electronegative bromine atom may stabilize ligand-receptor complexes, a feature exploited in drug design .

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